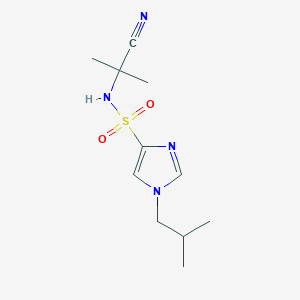![molecular formula C8H13N3 B7637059 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine, also known as THIP, is a compound that has been extensively studied for its potential use in scientific research. THIP belongs to the class of compounds known as GABA analogs, which are compounds that mimic the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. In
Mecanismo De Acción
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine acts as a positive allosteric modulator of the GABA A receptor, which is the receptor that mediates the effects of GABA in the brain. This compound enhances the effects of GABA by increasing the affinity of the receptor for GABA. This leads to an increase in the inhibitory effects of GABA in the brain, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and sedative effects in animal models. This compound has also been shown to enhance the effects of GABA in the brain, leading to an increase in inhibitory neurotransmission. This compound has been shown to have minimal effects on other neurotransmitter systems, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine in lab experiments is its high potency and selectivity for the GABA A receptor. This compound has also been shown to have minimal side effects and toxicity in animal models. However, this compound has a short half-life in the body, which can make it difficult to study in vivo. This compound can also be difficult to synthesize in large quantities, which can limit its availability for research.
Direcciones Futuras
There are several future directions for research on 3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine. One area of research could focus on the development of more potent and selective analogs of this compound for the treatment of neurological disorders. Another area of research could focus on the use of this compound in combination with other drugs for the treatment of anxiety and sleep disorders. Additionally, further research could explore the effects of this compound on other neurotransmitter systems and its potential use in the treatment of other neurological disorders.
Métodos De Síntesis
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine can be synthesized using a variety of methods, including the reaction of 3-ethyl-7-nitro-1,2,4-triazolo[4,3-a]pyridine with hydrazine hydrate. Another method involves the reaction of 3-ethyl-7-bromo-1,2,4-triazolo[4,3-a]pyridine with hydrazine hydrate. Both methods produce this compound with high yields and purity.
Aplicaciones Científicas De Investigación
3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety and sleep disorders. This compound has also been shown to enhance the effects of GABA in the brain, which could have implications for the treatment of epilepsy and other neurological disorders.
Propiedades
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-7-9-10-8-5-3-4-6-11(7)8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTUNNHNAQETCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)
![3-[(3-Methylcyclohexyl)methyl]-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7636988.png)


![N-(2-ethoxyphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7637001.png)
![Azepan-1-yl-[1-(5-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7637007.png)
![N,4-dimethyl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7637009.png)
![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)




